molecular formula C7H4BrClN4O B8613204 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide

2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide

Cat. No.: B8613204
M. Wt: 275.49 g/mol
InChI Key: CMZWRHLKDIIFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation and carboxamide formation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine derivatives

Comparison: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide is unique due to its specific halogenation pattern and carboxamide functional group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H4BrClN4O

Molecular Weight

275.49 g/mol

IUPAC Name

2-bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide

InChI

InChI=1S/C7H4BrClN4O/c8-4-2-13-7(12-4)5(9)3(1-11-13)6(10)14/h1-2H,(H2,10,14)

InChI Key

CMZWRHLKDIIFOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1N=CC(=C2Cl)C(=O)N)Br

Origin of Product

United States

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